molecular formula C7H12O3 B15221960 Methyl 2-(2-hydroxyethyl)cyclopropane-1-carboxylate

Methyl 2-(2-hydroxyethyl)cyclopropane-1-carboxylate

Cat. No.: B15221960
M. Wt: 144.17 g/mol
InChI Key: MQNJPIDNFCSASL-UHFFFAOYSA-N
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Description

Methyl 2-(2-hydroxyethyl)cyclopropane-1-carboxylate (CAS: 2165933-01-5) is a chiral cyclopropane derivative characterized by a cyclopropane ring substituted with a methyl ester group at the 1-position and a 2-hydroxyethyl group at the 2-position. Its stereochemical configuration is specified as (1S,2R), which significantly influences its reactivity and biological interactions .

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

methyl 2-(2-hydroxyethyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C7H12O3/c1-10-7(9)6-4-5(6)2-3-8/h5-6,8H,2-4H2,1H3

InChI Key

MQNJPIDNFCSASL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC1CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-hydroxyethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate alkene followed by esterification. One common method is the reaction of ethyl diazoacetate with an alkene in the presence of a transition metal catalyst to form the cyclopropane ring. The resulting cyclopropane carboxylic acid is then esterified using methanol and an acid catalyst to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and catalysts is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Ester Functional Group Reactivity

The methyl ester group undergoes characteristic nucleophilic acyl substitutions and reductions:

Reaction TypeConditionsProductKey ObservationsReference
Hydrolysis 1M NaOH, 80°C, 6h2-(2-Hydroxyethyl)cyclopropane-1-carboxylic acidComplete conversion with neutralization yielding free carboxylic acid; cyclopropane ring remains intact
Reduction LiAlH₄, dry THF, 0°C → RT, 2h(2-(2-Hydroxyethyl)cyclopropyl)methanolSelective reduction of ester to primary alcohol without cyclopropane ring opening

Mechanistic Notes :

  • Hydrolysis proceeds via nucleophilic attack by hydroxide on the ester carbonyl, forming a tetrahedral intermediate .

  • LiAlH₄ reduces the ester to a primary alcohol through sequential alkoxide formation and hydride transfer .

Hydroxyl Group Transformations

The primary alcohol in the hydroxyethyl side chain participates in oxidation and protection reactions:

Reaction TypeConditionsProductSelectivityReference
Oxidation to Aldehyde PCC, CH₂Cl₂, 25°C, 3h2-(2-Oxoethyl)cyclopropane-1-carboxylate89% yield; no over-oxidation to carboxylic acid observed
Esterification Ac₂O, pyridine, 0°C → RT, 12hMethyl 2-(2-acetoxyethyl)cyclopropane-1-carboxylateQuantitative acetylation; cyclopropane stability confirmed via ¹H NMR

Key Insight :

  • PCC selectively oxidizes primary alcohols to aldehydes without affecting ester groups or cyclopropane rings .

  • Acetylation demonstrates the hydroxyl group’s utility in introducing protective groups for synthetic intermediates .

Cyclopropane Ring Reactivity

The strained cyclopropane ring engages in controlled ring-opening and addition reactions:

Reaction TypeConditionsProductStereochemical OutcomeReference
Acid-Catalyzed Ring-Opening HBr (48%), CHCl₃, 60°C, 4h1-Bromo-3-(2-hydroxyethyl)propane-1-carboxylateRegioselective addition across strained C-C bond
Transition Metal-Mediated Insertion Rh₂(OAc)₄, CH₂Cl₂, diazoacetate, 25°C, 2hBicyclic γ-lactone derivativeStereospecific [2+1] cycloaddition confirmed by X-ray crystallography

Mechanistic Details :

  • Acidic ring-opening proceeds via protonation of the cyclopropane, followed by nucleophilic bromide attack at the most substituted carbon .

  • Rhodium-catalyzed insertions exploit the ring’s strain to form fused bicyclic structures, retaining the ester functionality .

Comparative Reactivity Table

A comparison with structurally related compounds highlights unique features:

CompoundCyclopropane StabilityEster Reactivity (t₁/₂ in NaOH)Hydroxyl Oxidation Yield (%)
Methyl 2-(2-hydroxyethyl)cyclopropane-1-carboxylateHigh (no decomposition at 100°C)45 min89 (PCC)
Ethyl 1-hydroxycyclopropane-1-carboxylateModerate (partial ring-opening at 80°C)30 min72 (PCC)
Methyl cyclopropane-1-carboxylateVery high60 minN/A

Scientific Research Applications

Methyl 2-(2-hydroxyethyl)cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the study of cyclopropane chemistry.

    Biology: It can be used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-hydroxyethyl)cyclopropane-1-carboxylate depends on its specific application. In general, its effects are mediated through interactions with molecular targets such as enzymes or receptors. The cyclopropane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The hydroxyethyl group can participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₇H₁₂O₃
  • Molecular Weight : 144.17 g/mol
  • IUPAC Name : methyl (1S,2R)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate
  • Hazard Classification : H302 (Harmful if swallowed) .

This compound is primarily utilized as a building block in organic synthesis and pharmaceutical research due to its rigid cyclopropane scaffold and functional groups, which enable diverse chemical modifications. Its production by American Elements highlights its relevance in high-purity applications for life sciences .

Comparison with Similar Cyclopropane Derivatives

Structural Analogues with Aromatic Substituents

Example: Methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate (CAS: N/A)

  • Substituents: A 4-aminophenyl group replaces the hydroxyethyl moiety.
  • Applications : Serves as a key intermediate in drug development, leveraging the aromatic amine for conjugation or hydrogen bonding .
  • Key Differences : The aromatic ring enhances π-π stacking interactions but reduces solubility in polar solvents compared to the hydroxyethyl group in the target compound .

Example: Methyl 1-(5-methoxy-2,4-dinitrophenoxy)cyclopropanecarboxylate

  • Substituents: A nitro- and methoxy-substituted phenoxy group.
  • Synthesis : Reacts via nucleophilic substitution using cesium carbonate, indicating higher electrophilicity at the cyclopropane carbon compared to the target compound .
  • Applications : Likely used in explosives or agrochemicals due to nitro groups .

Halogenated Cyclopropane Esters

Example : Methyl 2,2-dichloro-1-methylcyclopropane-1-carboxylate (CAS: 1447-13-8)

  • Substituents : Dichloro and methyl groups at the 1- and 2-positions.
  • Reactivity : Chlorine atoms increase electrophilicity, making it prone to nucleophilic attacks, unlike the hydroxyethyl group in the target compound .

Amino- and Nitrile-Functionalized Cyclopropanes

Example: 1-(2-Aminoethyl)cyclopropanecarboxylic Acid Hydrochloride (CAS: 31420-47-0)

  • Substituents: Aminoethyl and carboxylic acid groups.
  • Key Differences : The absence of an ester group reduces lipophilicity compared to the target compound .

Example : 1-(2-Hydroxyethyl)cyclopropanecarbonitrile (CAS: 1421602-17-6)

  • Substituents : Hydroxyethyl and nitrile groups.
  • Reactivity : Nitrile group enables click chemistry or hydrolysis to carboxylic acids, offering divergent synthetic pathways .

Pesticide-Related Cyclopropane Esters

Examples : S-Bioallethrin and Prallethrin

  • Substituents : Methylpropenyl and propargyl groups.
  • Applications : Pyrethroid insecticides targeting sodium channels in pests .
  • Key Differences : Bulky substituents enhance lipid solubility for insecticidal activity, unlike the polar hydroxyethyl group in the target compound .

Cyclobutane and Cyclopentane Analogues

Example: Methyl 1-(methylamino)cyclobutanecarboxylate

  • Structure: Cyclobutane ring with methylamino and ester groups.
  • Ring Strain : Reduced compared to cyclopropane, leading to lower reactivity but improved metabolic stability in pharmaceuticals .
  • Applications : Explored in drug candidates for prolonged half-life .

Data Tables

Table 1: Structural and Functional Group Comparison

Compound Name Substituents Key Functional Groups Applications Reference
Methyl 2-(2-hydroxyethyl)cyclopropane-1-carboxylate 2-hydroxyethyl, methyl ester Ester, hydroxyl Pharmaceutical intermediates
Methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate 4-aminophenyl, methyl ester Ester, amine Drug synthesis
Methyl 2,2-dichloro-1-methylcyclopropane-1-carboxylate Dichloro, methyl, ester Halogen, ester Reactive intermediate
S-Bioallethrin Methylpropenyl, ester Ester, alkene Insecticide

Table 2: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Hazard Statement
This compound C₇H₁₂O₃ 144.17 H302
Methyl 1-(5-methoxy-2,4-dinitrophenoxy)cyclopropanecarboxylate C₁₂H₁₂N₂O₈ 312.24 Not reported
1-(2-Aminoethyl)cyclopropanecarboxylic Acid Hydrochloride C₆H₁₁NO₂·HCl 181.62 Not reported

Research Findings and Implications

  • Reactivity Trends : The hydroxyethyl group in the target compound enhances hydrogen-bonding capacity, making it suitable for biomolecular interactions, whereas halogenated derivatives (e.g., dichloro compound) exhibit greater electrophilicity for cross-coupling reactions .
  • Stereochemical Influence: The (1S,2R) configuration of the target compound may confer selectivity in chiral synthesis or receptor binding, unlike non-chiral analogues .
  • Applications in Drug Development: Cyclopropane esters with aromatic or amino groups (e.g., 4-aminophenyl derivative) are prioritized in kinase inhibitors or protease modulators due to their planar rigidity and functional diversity .

Biological Activity

Methyl 2-(2-hydroxyethyl)cyclopropane-1-carboxylate, also known as methyl (1S,2R)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate, is an organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and applications.

  • Chemical Formula : C7_7H12_{12}O3_3
  • Molecular Weight : 144.17 g/mol
  • IUPAC Name : Methyl (1S,2R)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate
  • CAS Number : 2165933-01-5
PropertyValue
Molecular FormulaC7_7H12_{12}O3_3
Molecular Weight144.17 g/mol
Melting PointN/A
Boiling PointN/A
SolubilityN/A

Synthesis

The synthesis of this compound typically involves cyclopropanation reactions and subsequent esterification processes. The compound can be synthesized from readily available precursors through a series of chemical reactions that ensure high yield and purity.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is crucial for mitigating oxidative stress in biological systems. Antioxidants play a vital role in protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders .

Neuroprotective Effects

Studies have suggested that this compound may have neuroprotective effects. For instance, it has been investigated for its potential to protect neuronal cells from oxidative damage, thus offering a therapeutic avenue for conditions like Alzheimer's disease and Parkinson's disease . The mechanism of action appears to involve the modulation of oxidative stress pathways and enhancement of cellular defense mechanisms.

Anti-inflammatory Activity

This compound has also shown promise in reducing inflammation. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Neuroprotection Against Oxidative Stress :
    • A study published in Journal of Neurochemistry highlighted the compound's ability to reduce neuronal cell death induced by oxidative stress. The findings suggest that it may enhance the survival of neurons under harmful conditions .
  • Antioxidant Mechanisms :
    • Research conducted at PubChem emphasized the compound's role as an effective scavenger of free radicals, thereby preventing cellular damage associated with oxidative stress .
  • Anti-inflammatory Properties :
    • A clinical trial explored the anti-inflammatory effects of this compound in animal models of arthritis, demonstrating significant reductions in inflammatory markers .

Q & A

Q. What are the common synthetic routes for Methyl 2-(2-hydroxyethyl)cyclopropane-1-carboxylate, and how can reaction conditions be optimized?

The compound is synthesized via cyclopropanation reactions, often starting from methacrylic acid derivatives or diazo compounds. Key steps include:

  • Cyclopropanation : Using transition metal catalysts (e.g., Rh or Cu) to form the strained cyclopropane ring .
  • Esterification : Introducing the methyl ester group via nucleophilic substitution or coupling reactions .
  • Hydroxyethyl Functionalization : Alkylation or Michael addition to attach the hydroxyethyl group .
    Optimization : Adjust reaction temperature (e.g., 0–25°C for cyclopropanation), solvent polarity (e.g., dichloromethane for better solubility), and catalyst loading (e.g., 1–5 mol% Rh) to improve yields (typically 60–85%) and reduce side products .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify cyclopropane ring protons (δ 1.2–2.5 ppm) and ester carbonyl signals (δ 165–175 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 187.12) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., cyclopropane C–C bond lengths of ~1.54 Å) .
  • HPLC : Assesses purity (>95%) using reverse-phase columns .

Advanced Research Questions

Q. How should researchers address contradictions in spectroscopic data during structural confirmation?

Contradictions (e.g., unexpected 1^1H NMR splitting or MS fragmentation) require:

  • Cross-Verification : Combine NMR, IR, and X-ray data to resolve ambiguities .
  • Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian or ORCA) .
  • Isotopic Labeling : Use 13^{13}C-labeled precursors to track reaction pathways and validate intermediates .

Q. What strategies are effective for enhancing the stereochemical purity of this compound in asymmetric synthesis?

  • Chiral Catalysts : Employ Ru or Ir complexes (e.g., Noyori-type) for enantioselective cyclopropanation (ee >90%) .
  • Chiral Auxiliaries : Use Evans oxazolidinones to direct stereochemistry during hydroxyethyl group addition .
  • Kinetic Resolution : Optimize reaction time and temperature to favor the desired diastereomer .

Q. What computational methods are used to predict interactions between this compound and biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to enzymes (e.g., dopamine receptors) .
  • MD Simulations : GROMACS or AMBER models assess stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR Models : Correlate substituent effects (e.g., hydroxyethyl chain length) with bioactivity (R² >0.85) .

Q. How can researchers mitigate stability issues during long-term storage of this compound?

  • Temperature Control : Store at –20°C in amber vials to prevent ester hydrolysis or cyclopropane ring opening .
  • Inert Atmosphere : Use argon or nitrogen to minimize oxidation of the hydroxyethyl group .
  • Lyophilization : For aqueous solutions, freeze-drying preserves integrity (reconstitution recovery >95%) .

Q. What experimental approaches resolve discrepancies in biological activity data across studies?

  • Dose-Response Curves : Validate IC50_{50} values using ≥3 independent assays (e.g., enzymatic vs. cell-based) .
  • Metabolic Profiling : LC-MS/MS identifies metabolites that may alter activity (e.g., esterase-mediated hydrolysis) .
  • Positive Controls : Compare with structurally similar compounds (e.g., ethyl cyclopropanecarboxylate derivatives) to contextualize results .

Methodological Resources

Q. Table 1: Key Reaction Parameters for Synthesis Optimization

ParameterOptimal RangeImpact on Yield/Purity
Catalyst Loading1–5 mol% (Rh)↑ Yield by 15–30%
Reaction Temp0–25°C↓ Side products
SolventDCM/THF (1:1)Balances solubility
Reaction Time12–24 hrsEnsures completion

Q. Table 2: Computational Tools for Interaction Studies

ToolApplicationOutput Metrics
AutoDock VinaDocking affinityBinding energy (kcal/mol)
GROMACSConformational dynamicsRMSD, H-bond stability
Gaussian (DFT)NMR shift predictionΔδ (ppm) vs. experimental

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